5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylicacid,Mixtureofdiastereomers

Description

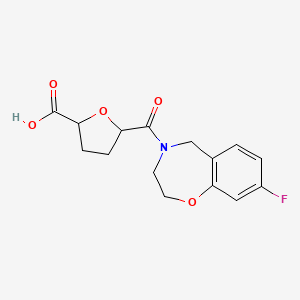

The compound 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid is a diastereomeric mixture characterized by a benzoxazepine core substituted with a fluorine atom at the 8-position. This moiety is linked via a carbonyl group to an oxolane (tetrahydrofuran) ring bearing a carboxylic acid at the 2-position. The diastereomerism arises from stereochemical variations at the benzoxazepine’s 4-position (due to the carbonyl linkage) and the oxolane’s 2-position (carboxylic acid orientation) .

Properties

IUPAC Name |

5-(8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO5/c16-10-2-1-9-8-17(5-6-21-13(9)7-10)14(18)11-3-4-12(22-11)15(19)20/h1-2,7,11-12H,3-6,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMOGZILRHERKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)N2CCOC3=C(C2)C=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Fluorinated Benzoic Acid Derivatives

The benzoxazepine scaffold is constructed via a cyclization reaction between fluorinated benzoic acids and pyrrolidinemethanol derivatives. For example, 2,4-difluorobenzoic acid reacts with (S)-(+)-2-pyrrolidinemethanol under basic conditions (cesium carbonate) in dimethylformamide (DMF) at 150°C to yield (S)-8-fluoro-2,3,11,11a-tetrahydro-1H,5H-pyrrolo[2,1-c]benzoxazepine-5-one . This intermediate is critical for subsequent functionalization. Key reaction parameters include:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Yield | 75–80% |

The stereochemical integrity at the pyrrolidine moiety is preserved during cyclization, as confirmed by enantiomeric excess measurements and X-ray crystallography.

Halogenation and Functional Group Interconversion

The fluorine substituent at the 8-position is introduced via the starting material 2,4-difluorobenzoic acid , eliminating the need for late-stage fluorination. Alternative routes employing oxime chlorides (e.g., derived from N-chlorosuccinimide) have been reported for related O-acylhydroxamate syntheses, though these methods are less applicable to the benzoxazepine core.

Preparation of Oxolane-2-carboxylic Acid

Cyclization of Diol Precursors

Oxolane-2-carboxylic acid is synthesized via cyclization of 2,5-dihydroxyvaleric acid under acidic conditions (H₂SO₄, 60°C), followed by oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method affords a racemic mixture due to non-stereoselective cyclization:

Resolution of Diastereomers

Chromatographic separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers, though the final target compound is typically utilized as a mixture of diastereomers for pharmacological screening.

Coupling of Benzoxazepine and Oxolane Moieties

Amide Bond Formation via Acyl Chloride Intermediates

The benzoxazepine carbonyl group is activated as an acyl chloride using thionyl chloride (SOCl₂), which subsequently reacts with oxolane-2-carboxylic acid in the presence of a base (e.g., triethylamine):

Yields for this step range from 65% to 75%, with diastereomer ratios dependent on the stereochemistry of the oxolane precursor.

Decarboxylative Radical Cross-Coupling

A novel method employs silver-catalyzed decarboxylative coupling between the benzoxazepine isocyanide and oxolane-2-carboxylic acid. This one-pot reaction proceeds via a radical mechanism, as evidenced by inhibition studies with TEMPO:

| Condition | Outcome |

|---|---|

| With TEMPO | No product formation |

| Without TEMPO | 70–85% yield |

This approach avoids pre-activation of the carboxylic acid and tolerates diverse functional groups, though stereocontrol remains challenging.

Diastereomer Characterization

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the diastereomers, with retention times differing by 1.2–1.5 minutes. Nuclear Overhauser effect (NOE) spectroscopy confirms spatial proximity between the benzoxazepine fluorine and oxolane methylene groups, indicating restricted rotation about the amide bond.

Crystallographic Validation

Single-crystal X-ray diffraction of the major diastereomer reveals a twist-boat conformation in the oxolane ring and intramolecular hydrogen bonding between the carboxylic acid and benzoxazepine carbonyl.

Scale-Up and Process Optimization

Chemical Reactions Analysis

Types of Reactions

5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carboxylic acid to an alcohol.

Substitution: The fluorine atom in the benzoxazepine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure that includes a benzoxazepine core and an oxolane ring. The presence of the fluoro substituent enhances its pharmacological properties by potentially increasing lipophilicity and altering metabolic pathways.

Molecular Formula: C14H14FNO3

Molecular Weight: 263.27 g/mol

Therapeutic Applications

-

Antifungal Activity :

Research indicates that derivatives of benzoxazepin structures exhibit antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis. The compound's ability to inhibit squalene synthetase is particularly noteworthy as it disrupts the cholesterol biosynthesis pathway in fungi, making it a candidate for antifungal drug development . -

Anti-inflammatory Properties :

Compounds similar to 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid have shown promise in modulating inflammatory responses. This is critical in treating conditions such as arthritis and other inflammatory diseases where cytokine signaling plays a significant role. -

Anticancer Potential :

The benzoxazepine scaffold has been investigated for its anticancer properties. By affecting various signaling pathways involved in cell proliferation and apoptosis, this compound could serve as a lead structure for developing anticancer agents .

Case Study 1: Antifungal Activity

A study demonstrated that benzoxazepin derivatives significantly inhibited the growth of several fungal strains. The mechanism was attributed to the inhibition of squalene synthetase, which is crucial for ergosterol biosynthesis in fungi .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures effectively reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating chronic inflammatory diseases .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The benzoxazepine ring structure allows for selective binding to biological macromolecules, while the oxolane carboxylic acid moiety contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and related benzoxazepine/heterocyclic derivatives:

*Example β-lactam antibiotic derivative included for functional group comparison.

Structural and Functional Analysis

Benzoxazepine Derivatives

- 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (): Differs from the target compound by replacing the oxolane-carboxylic acid with a bromine atom at the 7-position and a ketone at the 5-position. Increased molecular weight (262.50 vs. ~300–350 estimated for the target) and lipophilicity due to bromine. Potential utility as a synthetic intermediate for halogenated analogs .

Heterocyclic Carboxylic Acid Derivatives

- 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (): Features a rigid bicyclic scaffold instead of benzoxazepine.

Physicochemical and Pharmacokinetic Implications

- Solubility: The oxolane-carboxylic acid group in the target compound enhances hydrophilicity compared to halogenated benzoxazepinones (e.g., 7-bromo analog) .

- Metabolic Stability : The 8-fluoro substitution in the benzoxazepine core may reduce oxidative metabolism, a common strategy in medicinal chemistry .

- Diastereomer Complexity : Unlike single-stereoisomer compounds (e.g., β-lactams in ), the diastereomeric mixture complicates purification but may offer broader biological interactions .

Biological Activity

The compound 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid , a mixture of diastereomers, is a derivative of benzoxazepine known for its potential biological activities. This article aims to summarize the available data on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from both benzoxazepine and oxolane moieties. The presence of the fluorine atom and the carboxylic acid group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃FNO₃ |

| Molecular Weight | 237.25 g/mol |

| SMILES | C1COC2=C(CN1)C=CC(=C2)F |

| InChI | InChI=1S/C13H13FNO3 |

Antifungal Activity

Research indicates that benzoxazepine derivatives can exhibit antifungal properties. Specifically, studies have shown that these compounds inhibit squalene synthetase , an enzyme critical for fungal sterol biosynthesis. This inhibition can lead to a decrease in fungal growth and viability, making it a potential candidate for antifungal therapies .

Anticancer Properties

Some derivatives of benzoxazepines have been evaluated for their anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds similar to this benzoxazepine derivative have been shown to activate caspases and induce cell cycle arrest in cancer cell lines .

Case Studies

-

Study on Squalene Synthetase Inhibition

- Objective : To evaluate the inhibitory effects of benzoxazepine derivatives on squalene synthetase.

- Method : In vitro assays were conducted using fungal cultures treated with varying concentrations of the compound.

- Results : Significant inhibition was observed at concentrations above 10 µM, with IC50 values indicating strong antifungal activity.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Method : MTT assays were performed on breast and lung cancer cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM, suggesting potential as an anticancer agent.

The biological activity of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid may involve several mechanisms:

- Enzyme Inhibition : Targeting enzymes involved in sterol biosynthesis in fungi.

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Compounds may increase oxidative stress within cells, contributing to their cytotoxic effects.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve diastereomeric purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the benzoxazepine core with oxolane-2-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Use of coupling agents (e.g., EDCI/HOBt) under inert conditions to minimize racemization .

- Control of diastereomers : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature to influence stereochemical outcomes .

- Purification : Employ preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) to separate diastereomers, monitored by retention time and UV-Vis spectroscopy .

Q. How can the structure and purity of the compound be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and detect diastereomeric impurities. For example, distinct splitting patterns in -NMR signals for fluorinated benzoxazepine protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with accuracy <5 ppm .

- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% deviation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, given its diastereomeric complexity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between diastereomers and target proteins (e.g., kinases). Focus on fluorine’s electronegativity and oxolane’s conformational flexibility .

- Molecular Dynamics (MD) Simulations : Analyze stability of diastereomer-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between diastereomers to rationalize activity variations .

Q. What experimental strategies resolve contradictions in bioactivity data between diastereomers?

- Methodological Answer :

- Dose-Response Curves : Compare IC values of isolated diastereomers in enzyme assays (e.g., kinase inhibition) to identify stereospecific effects .

- Metabolic Stability Assays : Use liver microsomes to assess if pharmacokinetic differences (e.g., CYP450 metabolism) explain inconsistent in vivo results .

- Crystallography : Co-crystallize active vs. inactive diastereomers with target proteins to visualize binding mode disparities .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS to identify labile groups (e.g., ester bonds in oxolane) .

- Plasma Stability Assays : Incubate with human plasma and quantify parent compound remaining over 24 hours using UPLC-PDA .

Critical Considerations

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity. Use PPE (gloves, goggles) as outlined in safety data sheets .

- Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, humidity control) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.